molecular formula C11H12N2O2 B1347388 2-(5-Methoxy-1H-indol-3-yl)acetamide CAS No. 2452-25-7

2-(5-Methoxy-1H-indol-3-yl)acetamide

Cat. No.: B1347388
CAS No.: 2452-25-7
M. Wt: 204.22 g/mol
InChI Key: ISKLKIWPGSGBNF-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Biological Significance

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. chim.itacs.org It is the core structure of the essential amino acid tryptophan, making it a fundamental building block for countless proteins and enzymes in nature. chim.it The electron-rich nature of the indole nucleus allows for a wide range of chemical reactions, enabling its incorporation into diverse and complex molecular architectures. chim.it

The biological significance of indole derivatives is vast and well-documented. impactfactor.org Many compounds containing this moiety exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. nih.govresearchgate.net The presence of substituents on the indole ring, such as the methoxy (B1213986) group at the 5-position in 2-(5-Methoxy-1H-indol-3-yl)acetamide, significantly influences the molecule's electronic properties and reactivity. Methoxy groups are known to enhance the electron-donating nature of the indole ring, which can modulate its interaction with biological targets. chim.it

The acetamide (B32628) functional group attached at the 3-position is also crucial. Acetamide derivatives, as a class, are recognized for a wide array of biological activities and are integral components of many therapeutic agents. nih.gov The combination of the 5-methoxyindole (B15748) core with the acetamide side chain in this compound thus creates a molecule with inherent potential for biological activity and further chemical modification.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Number 2452-25-7

| Common Name | 5-Methoxyindole-3-acetamide |

Data sourced from ChemicalBook. chemicalbook.com

Historical Perspective of Research on Indole Acetamides and this compound

Research into indole derivatives has been a topic of interest for well over a century, spurred by the discovery of naturally occurring, biologically active indoles like the plant hormone indole-3-acetic acid. impactfactor.org The synthesis and study of indole acetamides, a closely related class, followed as chemists sought to understand structure-activity relationships and develop new compounds with therapeutic potential.

Historically, the synthesis of indole-3-acetamides has often involved the coupling of indole-3-acetic acid with various amines. acs.orgnih.gov These synthetic efforts have yielded large libraries of compounds that have been screened for a multitude of biological effects. For instance, studies published in the early 2020s described the synthesis of various N-substituted indole-3-acetamides and their evaluation as potential antihyperglycemic and antioxidant agents. acs.orgnih.gov These investigations demonstrated that modifications to the acetamide group could significantly impact the compound's inhibitory activity against enzymes like α-amylase. nih.gov

While much of the historical research has focused on a broad range of N-substituted indole acetamides, specific attention has been given to this compound itself, primarily as a key intermediate in the synthesis of more complex molecules. Its value as a building block is noted in chemical literature, where it is described as a useful research chemical for the regiospecific synthesis of indolopyrrolocarbazoles, a class of compounds with significant biological activity. chemicalbook.com

Scope and Objectives of Current Academic Research on this compound

Current academic research continues to build on the foundational knowledge of indole chemistry, with several distinct objectives concerning this compound and its derivatives.

A primary objective is its continued use as a synthetic precursor. The functional groups of this compound—the indole nitrogen, the aromatic ring, and the acetamide moiety—offer multiple sites for chemical modification, allowing it to serve as a scaffold for constructing more elaborate molecular frameworks.

Another major focus is the exploration of the therapeutic potential of its derivatives. Modern research often involves designing and synthesizing novel series of related compounds to target specific biological pathways. For example, recent studies have investigated indole-containing acetamide derivatives as potent inhibitors of tubulin polymerization for anticancer applications and as inhibitors of HIV-1 Tat-mediated viral transcription. rsc.orgnih.gov While these studies may not use this compound directly as the final product, they highlight the general strategy of using the indole acetamide scaffold as a starting point for developing targeted therapeutic agents.

The scope of research also includes investigating new biological activities. As our understanding of cellular pathways deepens, compounds like this compound and its analogues are being screened against new targets. Research has explored indole derivatives for their potential as herbicidal agents, antiviral compounds, and kinase inhibitors, demonstrating the broad applicability of this chemical class. impactfactor.orgresearchgate.net The overarching goal is to leverage the unique chemical properties of the 5-methoxyindole-3-acetamide structure to develop novel molecules with specific and potent biological functions.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Indole-3-acetic acid
Tryptophan

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(5-8)7(6-13-10)4-11(12)14/h2-3,5-6,13H,4H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKLKIWPGSGBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293355
Record name 2-(5-Methoxy-1H-indol-3-yl)acetamide
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2452-25-7
Record name NSC88879
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Record name 2-(5-Methoxy-1H-indol-3-yl)acetamide
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Record name 2-(5-methoxy-1H-indol-3-yl)acetamide
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Chemical Synthesis and Derivatives of 2 5 Methoxy 1h Indol 3 Yl Acetamide

Established Synthetic Pathways for 2-(5-Methoxy-1H-indol-3-yl)acetamide

The synthesis of this compound can be approached through several established routes, primarily involving the construction of the indole (B1671886) core followed by the elaboration of the C3-acetamide side chain, or by direct functionalization of a pre-formed 5-methoxyindole (B15748).

One of the most fundamental methods for constructing the indole ring is the Fischer indole synthesis . nih.govsci-hub.st This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govrsc.org For the target molecule, the synthesis would commence with the reaction of 4-methoxyphenylhydrazine with a suitable four-carbon aldehyde or ketone equivalent that can be converted to the acetamide (B32628) side chain. The reaction proceeds through an ene-hydrazine intermediate, followed by a sciencedaily.comsciencedaily.com-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to form the aromatic indole ring. nih.gov While classic, this method's success can be influenced by the specific acid catalyst used, which can range from Brønsted acids like HCl to Lewis acids such as zinc chloride. nih.gov

A more direct and common laboratory-scale approach starts with the commercially available precursor, 5-methoxyindole-3-acetic acid. mdpi.com The synthesis of the final acetamide is then a straightforward amidation reaction. A widely used method involves activating the carboxylic acid group of 5-methoxyindole-3-acetic acid with a coupling reagent, followed by reaction with an ammonia source. For instance, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are effective. nih.govresearchgate.net The indole-3-acetic acid reacts with CDI to form a highly reactive acylimidazole intermediate, which readily undergoes nucleophilic attack by ammonia to yield this compound. nih.gov

Another pathway involves the conversion of 5-methoxyindole-3-acetic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with aqueous or gaseous ammonia to produce the desired acetamide.

A summary of a common synthetic pathway is presented in the table below.

StepStarting MaterialReagent(s)Intermediate/ProductDescription
15-MethoxyindoleChloroacetic Acid5-Methoxyindole-3-acetic acidAlkylation of 5-methoxyindole at the C3 position. mdpi.com
25-Methoxyindole-3-acetic acid1,1'-Carbonyldiimidazole (CDI), then Ammonia (NH₃)This compoundActivation of the carboxylic acid with CDI, followed by amidation. nih.govresearchgate.net

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold is a versatile platform for generating a wide range of analogues and derivatives through modifications at several key positions: the acetamide nitrogen, the methylene (B1212753) bridge, and the indole ring itself (at the N1-position or on the benzene (B151609) ring).

The most common derivatization strategy involves the synthesis of N-substituted analogues. This is typically achieved by adapting the amidation protocols described in section 2.1. Instead of using ammonia, a primary or secondary amine is used to react with the activated 5-methoxyindole-3-acetic acid. The use of CDI or other peptide coupling reagents allows for the formation of a diverse library of N-aryl and N-alkyl acetamide derivatives under mild conditions. nih.govnih.gov

Further modifications can be made to the indole ring. The indole nitrogen (N1) can be alkylated or acylated. For example, deprotonation of the N-H bond with a suitable base like sodium hydride (NaH) followed by the addition of an alkyl halide leads to N-alkylation. wikipedia.org Similarly, functional groups on the benzene portion of the indole can be introduced, although this often requires starting with an appropriately substituted precursor for methods like the Fischer indole synthesis, as electrophilic aromatic substitution on the indole ring typically favors the pyrrole (B145914) moiety.

The methylene group of the acetamide side chain can also be functionalized, for example, through α-alkylation. This involves the deprotonation of the α-carbon with a strong base to form an enolate, which can then be reacted with an electrophile like an alkyl halide.

The design and synthesis of analogues are driven by the goal of optimizing the molecule's biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies guide these modifications. researchgate.net

One key area of modification is the N-substituent of the acetamide group . Introducing different alkyl or aryl groups can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in the development of antihyperglycemic agents based on the indole-3-acetamide (B105759) scaffold, it was found that the nature and position of substituents on an N-phenyl ring were crucial for activity. researchgate.net Halogen substituents, for example, played a key role in modulating the radical scavenging activities of these compounds, indicating their importance in antioxidant potential. researchgate.net

The indole core is another critical site for modification. The 5-methoxy group is an important feature, as its electron-donating nature influences the reactivity of the indole ring. researchgate.net Altering this group or adding other substituents to the benzene ring can fine-tune electronic properties and create new interactions with biological targets. N1-alkylation of the indole ring is another common strategy to block the hydrogen-donating capability of the N-H group and to explore additional binding pockets in a target protein.

The rationale behind these modifications is often guided by computational methods, such as in silico docking simulations, which can predict how a designed analogue might interact with the active site of a target enzyme or receptor. nih.govnih.gov This allows for a more rational approach to synthesis, focusing on compounds with a higher probability of desired biological activity.

While this compound itself is achiral, the synthesis of its derivatives, particularly those with substituents at the α-carbon of the acetamide side chain, introduces a stereocenter, necessitating stereocontrolled synthetic methods. Enantiomerically pure derivatives are often required in medicinal chemistry, as different enantiomers can have vastly different biological activities.

A primary strategy for achieving enantioselectivity is the use of chiral auxiliaries . nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For α-alkylation of the acetamide side chain, 5-methoxyindole-3-acetic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. nih.gov The resulting chiral imide can then be deprotonated to form a diastereomerically-defined enolate. The steric bulk of the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired α-substituted indole-3-acetic acid derivative as a single enantiomer, which can then be amidated.

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a chiral product. For instance, a chiral Brønsted acid or a chiral metal complex could catalyze the enantioselective alkylation of an enolate derived from an indole-3-acetamide derivative. Catalytic asymmetric Friedel-Crafts reactions, which functionalize the indole C3 position, also represent a sophisticated method for creating chiral indole scaffolds with high enantiomeric excess. While less direct for α-alkylation of the side chain, these methods are crucial for creating complex chiral indole derivatives where stereochemistry is key.

Advanced Synthetic Methodologies and Innovations for this compound and Related Compounds

Modern organic synthesis seeks to improve efficiency, atom economy, and environmental friendliness. For indole-based compounds, this has led to the development of advanced methodologies beyond the classical approaches.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Ugi reaction is a prominent MCR that can be used to generate complex acetamide derivatives. For example, an isocyanide, an amine, a carboxylic acid (such as 5-methoxyindole-3-acetic acid), and an aldehyde or ketone can be combined to rapidly produce diverse libraries of α-acylamino amides. This strategy offers a significant advantage in combinatorial chemistry and drug discovery for exploring chemical space around the core scaffold.

Transition metal-catalyzed cross-coupling and C-H activation reactions have revolutionized the synthesis of substituted indoles. A palladium-catalyzed variant of the Fischer indole synthesis, known as the Buchwald modification, allows for the coupling of aryl bromides with hydrazones to form the indole core. nih.gov Furthermore, rhodium-catalyzed C-H activation provides a powerful tool for the direct functionalization of the indole ring, allowing for the annulation of rings or the introduction of substituents with high regioselectivity under mild conditions. These methods enable the construction of highly complex indole derivatives that would be difficult to access through traditional means.

Another innovative approach is the use of photocatalysis , where visible light is used to drive chemical reactions. Ruthenium(II)-catalyzed photocatalytic methods have been developed for the synthesis of N-arylindoles under aerobic conditions, offering a green alternative to traditional methods.

Analytical Characterization Techniques for Synthesized this compound and Analogues

The unambiguous structural confirmation of this compound and its synthesized analogues is crucial. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structure elucidation in solution.

¹H NMR provides information about the chemical environment of protons. For the title compound, one would expect to see distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy (B1213986) group protons, a singlet for the methylene (CH₂) protons, signals for the amide (NH₂) protons, and a signal for the indole N-H proton. nih.gov

¹³C NMR reveals the number and type of carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon of the acetamide, the methoxy carbon, the methylene carbon, and the various aromatic carbons of the indole ring. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Techniques like Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are common. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be observed for the N-H stretching of the indole and amide groups (typically in the 3200-3400 cm⁻¹ region) and the strong C=O stretching of the amide carbonyl group (around 1660 cm⁻¹). sciencedaily.com

X-Ray Crystallography provides definitive proof of structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. sciencedaily.com

Below is a table summarizing the expected analytical data for the parent compound.

TechniqueFeatureExpected Observation
¹H NMR Chemical Shifts (δ)Signals for aromatic protons, indole N-H, amide NH₂, methylene CH₂, and methoxy OCH₃.
¹³C NMR Chemical Shifts (δ)Signals for carbonyl carbon, aromatic carbons, methylene carbon, and methoxy carbon.
Mass Spec. Molecular IonPeak corresponding to the molecular weight (e.g., [M+H]⁺). HRMS confirms C₁₁H₁₂N₂O₂.
IR Spec. Wavenumbers (cm⁻¹)Strong C=O stretch (~1660 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹).

Molecular Mechanisms of Action of 2 5 Methoxy 1h Indol 3 Yl Acetamide

Receptor-Mediated Interactions of 2-(5-Methoxy-1H-indol-3-yl)acetamide

The receptor-mediated actions of this compound are central to its role in physiological processes, particularly the regulation of circadian rhythms. These interactions are predominantly mediated by a dedicated family of melatonin (B1676174) receptors, though interactions with other receptor systems have been explored.

Melatonin Receptor Subtype Binding and Activation (MT1, MT2, MT3)

This compound binds with high affinity to two principal GPCRs, designated as MT1 (Melatonin Receptor 1) and MT2 (Melatonin Receptor 2). frontiersin.orgnih.gov These receptors, which are found in the central nervous system and various peripheral tissues, are considered the primary targets through which the compound mediates its well-known chronobiotic effects. nih.govresearchgate.net Both MT1 and MT2 receptors are primarily coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govnih.gov

The binding of this compound to these receptors is characterized by high affinity, typically in the picomolar to low nanomolar range. frontiersin.orgresearchgate.net Structurally, the 5-methoxy group and the N-acetyl side chain of the indoleamine are critical for high-affinity binding and agonist activity. nih.gov The compound acts as a full agonist at both MT1 and MT2 receptors, promoting G protein activation and the recruitment of β-arrestin. frontiersin.org

A third binding site, historically termed MT3, was later identified not as a GPCR, but as the enzyme Ribosyldihydronicotinamide Dehydrogenase [quinone] (QR2). frontiersin.orgclinmedjournals.org this compound binds to this site with a distinct affinity compared to MT1 and MT2. clinmedjournals.org This interaction is discussed in further detail in the enzymatic interactions section.

Binding and Activity of this compound at Melatonin Receptors
Receptor SubtypeBinding Affinity (Ki)Agonist Activity (EC50)Assay Details
MT1 (human)80 pM1.5 nM[35S]GTPγS binding assay in CHO cells. clinmedjournals.org
MT2 (human)383 pM0.42 nM[35S]GTPγS binding assay in CHO cells. clinmedjournals.org
MT3 (hamster) / QR224 nMN/A (Inhibition)Competition binding assay. clinmedjournals.org

Serotonin (B10506) Receptor System Interactions (5-HT Receptors)

Despite the close structural resemblance between this compound and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), there is a high degree of specificity for their respective receptors. nih.gov Studies have shown that this compound does not bind with any significant affinity to the various serotonin receptor subtypes. nih.gov Similarly, serotonin fails to bind to MT1 or MT2 receptors. nih.gov

This selectivity is attributed to significant differences in the ligand-binding pockets of the melatonin and serotonin receptors. nih.gov While structurally similar, the orientation of the ligand core in the binding sites is perpendicular to one another, and the specific amino acid residues that engage the ligand are not conserved between the two receptor families. nih.gov Key interactions made by the 5-methoxy and alkylamide moieties of this compound with its receptors cannot be replicated in the serotonin receptor binding sites. nih.gov Consequently, its affinity for 5-HT receptors is compromised by several orders of magnitude, rendering direct interactions physiologically insignificant. nih.govnih.gov

Other Putative Receptor Targets for this compound

Beyond the canonical membrane receptors, research has pointed to interactions with intracellular proteins. One such target is the calcium-binding protein calmodulin. nih.gov this compound has been shown to directly antagonize the binding of calcium to calmodulin, which may underlie some of its antiproliferative effects. nih.gov This interaction also provides a mechanism for the indirect modulation of enzymes like neuronal nitric oxide synthase (nNOS). frontiersin.org

Additionally, interactions have been reported with the Retinoid-related Orphan nuclear hormone receptor family (RZR/ROR), which may be responsible for some of the immunomodulatory effects attributed to the compound. nih.gov The cytoskeletal protein tubulin has also been identified as a potential binding partner, although this may occur at higher, micromolar concentrations. frontiersin.org

Enzymatic Interactions and Modulations by this compound

This compound also functions as a modulator of several enzymes, either through direct inhibition or through interactions with regulatory proteins.

Ribosyldihydronicotinamide Dehydrogenase [quinone] (QR2) Inhibition by this compound

The enzyme Ribosyldihydronicotinamide Dehydrogenase [quinone], also known as quinone reductase 2 (QR2), is a cytosolic flavoprotein that was identified as the MT3 melatonin binding site. frontiersin.orgguidetopharmacology.org this compound binds to and inhibits this enzyme. clinmedjournals.org The binding affinity is lower than for the MT1 and MT2 receptors, falling within the nanomolar range. clinmedjournals.org QR2 is involved in the detoxification of quinones, and its inhibition by this compound suggests a role in modulating cellular responses to oxidative stress. frontiersin.org

Identification of Other Enzyme Targets for this compound

Research has identified other enzymes that are directly or indirectly modulated by this compound. These interactions often require higher concentrations than those needed to saturate MT1 and MT2 receptors.

Matrix metalloproteinase-9 (MMP-9): Molecular docking studies suggest a direct binding interaction, although the affinity is lower than that of other known MMP-9 inhibitors. frontiersin.org

Pepsin: Biophysical studies have reported a direct interaction with the catalytic site of this gastric protease, with a dissociation constant (Kd) in the micromolar range. frontiersin.org

neuronal Nitric Oxide Synthase (nNOS): The compound can indirectly inhibit nNOS activity. This effect is not due to direct binding to the enzyme itself but is mediated through its interaction with calmodulin, a key activator of nNOS. frontiersin.org

Enzymatic Interactions of this compound
Enzyme TargetInteraction TypeAffinity/Inhibition Constant
Ribosyldihydronicotinamide Dehydrogenase [quinone] (QR2)InhibitionKi = 24 nM clinmedjournals.org
PepsinBindingKd = 10 µM frontiersin.org
neuronal Nitric Oxide Synthase (nNOS)Indirect Inhibition (via Calmodulin)N/A
Matrix metalloproteinase-9 (MMP-9)BindingLower affinity than specific inhibitors. frontiersin.org

Cellular and Subcellular Effects of 2 5 Methoxy 1h Indol 3 Yl Acetamide

Modulation of Cellular Signaling Pathways by 2-(5-Methoxy-1H-indol-3-yl)acetamide

While direct studies on this compound are limited, research on analogous indole (B1671886) compounds provides insight into potential mechanisms of action.

Research on compounds structurally similar to this compound suggests a potential role in modulating cell survival and inducing apoptosis. For instance, the related compound Melatonin (B1676174) has been shown to induce apoptosis in human hepatoma cells through the downregulation of cyclooxygenase-2 (COX-2). abmole.com Another indole derivative, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, has been found to inhibit the proliferation of melanoma cells by inducing both apoptosis and autophagy, processes potentially linked to the PI3K/Akt and MAPK signaling pathways. nih.gov Further studies on this compound in colon cancer cells indicated that it can induce apoptosis through the signal transducer and activator of transcription 1 (STAT1) pathway. scielo.brresearchgate.net

In studies of other synthetic indole-2-carboxamides, pro-apoptotic effects were observed through the activation of caspases. Specifically, certain derivatives were shown to significantly increase the levels of caspase-3 and caspase-8, as well as the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov

Table 1: Effects of Structurally Related Indole Derivatives on Apoptotic Markers

Compound Cell Line Effect on Apoptotic Markers Signaling Pathway Implicated
Melatonin Human Hepatoma Induces apoptosis Downregulation of COX-2
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Melanoma (B16) Induces apoptosis and autophagy PI3K/Akt, MAPK
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Colon Cancer Induces apoptosis STAT1

This table is generated based on data from studies on structurally related compounds and does not represent direct findings for this compound.

The indole structure is central to many compounds with significant antioxidant properties. acs.org Melatonin, which shares the N-acetyl-5-methoxytryptamine core with the subject compound, is a well-documented antioxidant. abmole.com It is known to possess antioxidative and anti-inflammatory properties, protecting nuclear and mitochondrial DNA from oxidative damage. abmole.com The antioxidant activity of indole derivatives is a broad area of study, with many synthetic indole-3-acetamide (B105759) derivatives showing potential in scavenging reactive oxygen species. acs.org

Haloacetamides, a class of compounds sharing the acetamide (B32628) functional group, are known to induce cellular stress by forming covalent bonds with thiol groups in cysteine residues, leading to an oxidative/electrophilic stress response. researchgate.net In plants, the accumulation of indole-3-acetamide has been linked to the triggering of stress responses through crosstalk with abscisic acid. caymanchem.com

The regulation of gene expression is a key mechanism through which bioactive compounds exert their effects. While direct transcriptomic data for this compound is not available, studies on related molecules provide some clues. For example, treatment of oral cancer cells with anethole, another natural compound, led to altered expression of 13 genes involved in cell cycle control and 7 genes related to apoptosis regulation. plos.org

In colon cancer cells, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide was found to upregulate the expression of inhibitor of growth family member 4 and selectively increase the protein expression of STAT1. scielo.brresearchgate.net In plant systems, exogenous application of indole-3-acetamide increases the expression of the ami1 gene, which is involved in auxin biosynthesis. caymanchem.com These examples highlight the potential for indole-acetamide derivatives to modulate specific gene expression programs related to cell fate and stress responses.

Impact on Cellular Metabolism

The metabolic state of a cell is intrinsically linked to its survival, proliferation, and response to external stimuli. While direct studies on the impact of this compound on cellular metabolism are lacking, it is plausible that a compound affecting cell proliferation and survival would also influence metabolic pathways. Cancer cells, for instance, exhibit altered metabolism, often relying on anaerobic glycolysis. nih.gov Compounds that inhibit cancer cell growth may do so by targeting these metabolic vulnerabilities. nih.gov However, the specific effects of this compound on pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or glutaminolysis remain to be investigated. nih.gov

Influence on Ion Homeostasis (e.g., Ca2+, K+/Na+)

There is currently no available research specifically investigating the effects of this compound on ion homeostasis. The regulation of intracellular ion concentrations, such as calcium (Ca2+), potassium (K+), and sodium (Na+), is critical for a multitude of cellular processes, including signal transduction, excitability, and apoptosis. nih.govmdpi.com Given the fundamental role of ion channels and transporters in cell signaling, investigating the potential influence of this compound on ion homeostasis would be a valuable area for future research.

Effects on Cell Proliferation and Cell Metastasis in Research Models

The potential for indole derivatives to inhibit cell proliferation is an active area of cancer research. researchgate.net A synthetic indole derivative, 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide, has been noted for its cytotoxic effects against various cancer cell lines, potentially through the induction of a non-apoptotic form of cell death called methuosis and by causing cell cycle arrest in the G2/M phase.

Furthermore, the related compound (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide has demonstrated potent anti-proliferative effects against melanoma and colon cancer cells. nih.govscielo.br In animal models, this compound significantly inhibited colon tumor growth in both xenograft and syngeneic models. scielo.brresearchgate.net The anti-tumor activity was also associated with a reshaping of the tumor microenvironment, including a decrease in myeloid-derived suppressor cells and an increase in tumor-infiltrating lymphocytes. scielo.brresearchgate.net

Table 2: Anti-Proliferative and Anti-Metastatic Effects of Related Indole Compounds

Compound Cancer Model Key Findings
2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide Various cancer cell lines Cytotoxic effects, induces methuosis, G2/M cell cycle arrest
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Melanoma cells Inhibition of proliferation

This table is generated based on data from studies on structurally related compounds and does not represent direct findings for this compound.

Biological Activities and Preclinical Investigations of 2 5 Methoxy 1h Indol 3 Yl Acetamide

Antioxidant Mechanisms in Cellular and Preclinical Models

While direct studies on the antioxidant mechanisms of 2-(5-Methoxy-1H-indol-3-yl)acetamide are not available, research on other indole-acetamide derivatives has explored their potential to counteract oxidative stress.

In Vitro and Ex Vivo Assessment Methods for Antioxidant Potency (e.g., ABTS, TBARS, DPPH assays)

Standard in vitro assays are commonly employed to determine the antioxidant capacity of novel compounds. These include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The thiobarbituric acid reactive substances (TBARS) assay is another method used to assess lipid peroxidation, a key event in oxidative stress. For instance, studies on various N-substituted indole-3-acetamide (B105759) derivatives have demonstrated their radical scavenging potential in both DPPH and ABTS assays. acs.org However, specific IC50 values or detailed results for this compound are not reported in the available literature.

Specificity and Efficacy in Different Oxidative Stress Models

The efficacy of antioxidant compounds is often evaluated in various cellular and preclinical models of oxidative stress. These models can involve inducing oxidative damage using agents like hydrogen peroxide or inducing conditions that mimic diseases associated with oxidative stress, such as neurodegenerative disorders. nih.gov While the 5-methoxy substitution on the indole (B1671886) ring is a feature of some neuroprotective compounds, specific data on the performance of this compound in such models is currently lacking. nih.gov

Anti-Inflammatory Properties in Cellular and Preclinical Models

The anti-inflammatory potential of indole derivatives is an active area of investigation. This often involves examining their effects on key inflammatory pathways and mediators.

Modulation of Inflammatory Cytokine Expression by this compound

Inflammatory responses are mediated by a complex network of cytokines. Compounds with anti-inflammatory properties can modulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Research on related indole compounds has shown modulation of these cytokines in various inflammatory models. nih.gov However, there is no specific data available detailing the effect of this compound on cytokine expression.

Inhibition of NF-κB Pathway by this compound

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. nih.govmdpi.com Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. The activation of NF-κB leads to the transcription of numerous genes involved in the inflammatory response. biomolther.org While some indole derivatives have been shown to inhibit the NF-κB pathway, there is no direct evidence to confirm that this compound acts through this mechanism. nih.gov

Neuroprotective Potentials in Preclinical Models

The indole scaffold is a core component of several neuroactive molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). This has spurred interest in the neuroprotective potential of synthetic indole derivatives. Studies on structurally related compounds have suggested that the indole nucleus, sometimes in combination with a 5-methoxy group, can contribute to neuroprotective effects in preclinical models of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com These effects are often linked to antioxidant and anti-inflammatory properties. However, specific preclinical studies investigating the neuroprotective capabilities of this compound have not been identified in the available scientific literature.

Protection Against Excitotoxicity in Neuronal Cell Cultures

Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, leads to neuronal damage and death and is implicated in various neurodegenerative diseases. nih.govexplorationpub.comexplorationpub.com Research into compounds that can mitigate this process is crucial. While direct studies on this compound are emerging, the neuroprotective potential of related compounds and its own chemical properties provide a basis for investigation.

Glutamate (B1630785) is a primary excitatory neurotransmitter, and its excessive concentration in the synaptic cleft results in excitotoxicity. explorationpub.comfrontiersin.org Studies on various cell lines, including primary cortical neurons, have been used to model glutamate-induced toxicity. frontiersin.orgnih.gov The mechanisms underlying this toxicity involve an excessive influx of calcium ions, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com

While specific data on this compound's direct effects on glutamate-induced excitotoxicity in neuronal cultures is not extensively detailed in the provided search results, its role as a potent scavenger of reactive oxygen and nitrogen species suggests a potential protective mechanism. biomedres.usnih.gov The parent compound, melatonin, has demonstrated neuroprotective effects against excitotoxicity, and its metabolites are being investigated for similar properties. biomedres.usnih.govmdpi.com

Table 1: Investigated Aspects of Excitotoxicity in Neuronal Cell Cultures

Investigated AspectKey Findings in Excitotoxicity ResearchPotential Relevance for this compound
Glutamate-Induced Cell Death High concentrations of glutamate lead to neuronal apoptosis and necrosis. explorationpub.comfrontiersin.orgAs a metabolite of the neuroprotective hormone melatonin, it is hypothesized to have protective effects.
Calcium Influx Overactivation of NMDA and AMPA receptors causes excessive Ca2+ entry. explorationpub.comfrontiersin.orgIts ability to scavenge radicals may indirectly influence calcium homeostasis. biomedres.us
Mitochondrial Dysfunction Excitotoxicity leads to decreased mitochondrial membrane potential and ATP production. frontiersin.orgmdpi.comIts antioxidant properties could help preserve mitochondrial integrity. biomedres.us
Oxidative Stress Increased production of reactive oxygen species (ROS) is a major component of excitotoxic damage. frontiersin.orgbmbreports.orgIt is a known potent scavenger of hydroxyl and peroxyl radicals. biomedres.us

Mitigation of Amyloid-β Oligomer Effects in Cellular Models

The aggregation of amyloid-β (Aβ) peptides, particularly into soluble oligomers, is considered a central toxic event in the pathogenesis of Alzheimer's disease. nih.govmdpi.come-palli.com These oligomers are associated with synaptic dysfunction and neuronal cell death. nih.gov

Melatonin has been shown to interfere with Aβ metabolism and aggregation and to protect neurons from Aβ-induced toxicity. mdpi.comnih.govnih.gov In vitro and in vivo studies have demonstrated that melatonin can reduce the production and aggregation of Aβ. mdpi.com It has been reported to directly interact with Aβ peptides, preventing the formation of toxic aggregates. mdpi.com

As a metabolite of melatonin, this compound is being investigated for similar protective effects. While direct evidence from the provided search results is limited, its chemical nature suggests it may also interfere with the processes of Aβ aggregation and toxicity. The ability of melatonin to prevent Aβ-induced increases in intracellular calcium and lipid peroxidation in neuroblastoma cells highlights potential mechanisms that may be shared by its metabolites. nih.gov

Table 2: Effects of Melatonin on Amyloid-β in Cellular Models

Effect of MelatoninCellular ModelKey Findings
Inhibition of sAPP Secretion Various cell linesMelatonin inhibited the secretion of soluble amyloid precursor protein (sAPP). nih.gov
Reduction of Soluble Aβ Various cell linesThe secretion of soluble Aβ was reduced by melatonin treatment. nih.gov
Prevention of Cell Death Neuroblastoma cellsMelatonin prevented cell death induced by an Aβ fragment (25-35). nih.gov
Prevention of Intracellular Ca2+ Increase Neuroblastoma cellsAβ-induced increases in intracellular calcium were averted by melatonin. nih.gov

Mechanisms of Neuronal Cell Vitality Preservation

The preservation of neuronal cell vitality in the face of neurodegenerative insults is a key therapeutic goal. The mechanisms by which this compound may contribute to this are likely multifaceted, stemming from its antioxidant and enzyme-inhibiting properties. biomedres.us

One of the primary mechanisms is its capacity as a potent scavenger of free radicals. It has been shown to be a scavenger of hydroxyl, peroxyl, and carbonate radicals. biomedres.us By neutralizing these reactive species, it can protect cellular components, including lipids, proteins, and DNA, from oxidative damage, which is a common pathway in neuronal death. bmbreports.orgnih.gov

Furthermore, this compound is an inhibitor of neuronal nitric oxide synthase (nNOS) and a downregulator of inducible nitric oxide synthase (iNOS). biomedres.us Overproduction of nitric oxide by these enzymes can lead to the formation of peroxynitrite, a highly damaging reactive nitrogen species. By modulating these enzymes, this compound can reduce nitrosative stress. biomedres.usnih.govnih.gov

The preservation of mitochondrial function is another critical aspect of maintaining neuronal vitality. nih.govnih.gov Oxidative stress and excitotoxicity can lead to mitochondrial damage, compromising energy production and initiating apoptotic pathways. frontiersin.orgmdpi.com The antioxidant properties of this compound may help to maintain the mitochondrial membrane potential and ensure continued ATP synthesis, thereby preventing the activation of cell death cascades. mdpi.com

Table 3: Potential Mechanisms of Neuronal Cell Vitality Preservation by this compound

MechanismDescriptionReference
Radical Scavenging Direct neutralization of reactive oxygen species (ROS) such as hydroxyl and peroxyl radicals. biomedres.us
Enzyme Inhibition Inhibition of neuronal nitric oxide synthase (nNOS) and downregulation of inducible nitric oxide synthase (iNOS). biomedres.us
Nitrosative Stress Reduction Scavenging of reactive nitrogen species (RNS) and formation of stable, non-toxic products. biomedres.usnih.govnih.gov
Mitochondrial Protection Potential to preserve mitochondrial function by reducing oxidative damage. mdpi.comnih.govnih.gov

Immunomodulatory Effects in In Vitro and Preclinical Studies

The immune system plays a complex role in the central nervous system, and its modulation is a growing area of research for neurological disorders. While specific studies on the immunomodulatory effects of this compound are not extensively detailed in the provided results, the activities of related indole compounds provide a framework for its potential actions.

The metabolism of tryptophan, a precursor to melatonin and its metabolites, through the kynurenine (B1673888) pathway is known to have immunomodulatory consequences. nih.gov The enzyme indoleamine 2,3-dioxygenase (IDO), which catabolizes tryptophan, and its metabolites can influence immune responses, including the balance between Th1 and Th2 cytokine profiles. nih.gov

Activation of Antigen Presenting Cells and T Cells

Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are crucial for initiating adaptive immune responses by presenting antigens to T cells. nih.govfrontiersin.orgnih.gov The activation of T cells is a critical step in cell-mediated immunity. nih.gov

While direct evidence of this compound's effect on APC and T cell activation is not available in the provided search results, some flavonoids have been shown to enhance the antigen-presenting ability of dendritic cells. explorationpub.com Given that the indole structure is a key feature of many immunomodulatory compounds, it is plausible that this compound could influence these cellular interactions. Further research is needed to elucidate any such effects.

Modulation of Cytokine and Chemokine Production

Cytokines and chemokines are signaling molecules that orchestrate immune and inflammatory responses. mdpi.comnih.gov The modulation of their production can have significant therapeutic implications.

Research on tryptophan catabolites has shown that they can shift the cytokine balance. For instance, L-kynurenine, 3-hydroxy-kynurenine, and 3-hydroxy-anthranilic acid have been found to shift the cytokine response of invariant natural killer T (iNKT) cells towards a Th2 pattern, characterized by cytokines such as IL-4. nih.gov Conversely, inhibition of IDO skewed the response towards a Th1 profile, with increased IFN-γ. nih.gov As a downstream product of tryptophan metabolism, this compound may also participate in this immunomodulatory network, although specific studies are required to confirm this.

Table 4: Effects of Tryptophan Catabolites on iNKT Cell Cytokine Production

CompoundEffect on Cytokine ProfileReference
IDO Inhibition Skewed towards a Th1 profile nih.gov
L-kynurenine Shifted towards a Th2 pattern nih.gov
3-hydroxy-kynurenine Shifted towards a Th2 pattern nih.gov
3-hydroxy-anthranilic acid Shifted towards a Th2 pattern nih.gov

Structure Activity Relationship Sar Studies of 2 5 Methoxy 1h Indol 3 Yl Acetamide and Analogues

Correlating Structural Features with Receptor Binding Affinities

The interaction of 2-(5-Methoxy-1H-indol-3-yl)acetamide analogues with their biological targets, primarily the MT1 and MT2 G protein-coupled receptors, is highly dependent on specific structural motifs. SAR studies have identified key pharmacophoric elements that are essential for high-affinity binding.

The foundational structure for receptor interaction consists of the 5-methoxy group on the indole (B1671886) ring and the N-acetamidoethyl side chain at the C3 position. mdpi.comwikipedia.org Modification or removal of either of these groups typically results in a significant loss of receptor affinity. mdpi.com High-resolution crystal structures of the MT1 and MT2 receptors have confirmed the critical role of these features, revealing an occluded, compact binding pocket. nsf.govnih.gov

Key Interactions and Structural Modifications:

The 5-Methoxy Group: The oxygen atom of the 5-methoxy group is a crucial hydrogen bond acceptor. It interacts with a conserved histidine residue (His195 in MT1 and His208 in MT2) located in the fifth transmembrane (TM5) domain of the receptors. wikipedia.org This interaction is considered essential for receptor activation. mdpi.com While a methoxy (B1213986) group is generally beneficial, substituting it with a hydroxyl group can lead to compounds with very high antioxidant activity, though this may alter receptor binding profiles. nih.gov

The N-Acetamidoethyl Side Chain: The N-acetyl group of the side chain binds within a pocket where its interactions differ between the two receptor subtypes, offering a basis for designing selective ligands. wikipedia.org For the MT1 receptor, serine residues (Ser110 and Ser114) in the TM3 domain are important for binding. wikipedia.org In contrast, an asparagine residue (Asn175) in the TM4 domain is key for binding to the MT2 receptor. wikipedia.org The length and composition of the acyl residue on the side chain can also modulate affinity. nih.gov

The Indole Ring System: The indole nucleus itself contributes to binding, likely through aromatic stacking interactions with phenylalanine and tryptophan residues in the receptor pocket. wikipedia.org However, the indole NH group is not considered essential for binding and can be substituted. wikipedia.org In fact, the indole ring can be replaced with other aromatic systems, such as naphthalene (B1677914) (as seen in Agomelatine), benzofuran (B130515), or indane, to produce potent melatoninergic ligands. wikipedia.org

Substitutions at the C2 Position: The C2 position of the indole ring has been a major focus for developing subtype-selective ligands. A quantitative structure-activity relationship (QSAR) study revealed that an optimal range of lipophilicity for substituents at the C2 position is crucial. Planar, electron-withdrawing substituents at this position can enhance affinity. nih.gov Notably, the introduction of a 2-phenethyl group resulted in a compound with approximately 50-fold selectivity for the MT2 receptor. nih.gov

The table below illustrates how modifications to the core indole structure affect binding affinity for MT1 and MT2 receptors.

Compound/ModificationR1 (N-Indole)R2 (C2-Indole)R3 (Side Chain)Ki (nM) hMT1Ki (nM) hMT2Selectivity (MT1/MT2)
Melatonin (B1676174)HH-CH2CH2NHCOCH30.1-0.50.1-0.5~1
2-IodomelatoninHI-CH2CH2NHCOCH30.030.04~0.75
2-PhenylmelatoninHPhenyl-CH2CH2NHCOCH33.20.310.7 (MT2 selective)
2-PhenethylmelatoninHPhenethyl-CH2CH2NHCOCH31002.050 (MT2 selective)
N-Boc-2,3-dihydro-melatoninBocH (sp3)-CH2CH2NHCOCH33101102.8 (MT2 selective)
S 24773 (Naphthalenic)N/AN/AN/A1600.53302 (MT2 selective)

Data compiled from multiple sources for illustrative purposes. nih.govmdpi.comresearchgate.net Ki values can vary based on experimental conditions.

Influence of Substituents on Biological Activities (e.g., antioxidant, neuroprotective)

Beyond receptor binding, substituents on the this compound scaffold profoundly influence other biological activities, particularly its functions as an antioxidant and a neuroprotective agent.

Antioxidant Activity:

The indole nucleus is an effective electron donor, which allows it to scavenge reactive oxygen and nitrogen species. mdpi.com The SAR for antioxidant activity differs from that for receptor binding.

Role of the 5-Position Substituent: The 5-methoxy group generally has a positive influence on antioxidant activity. nih.gov However, replacing this methoxy group with a hydroxyl group (to form a 5-hydroxyindole (B134679) derivative) dramatically increases radical scavenging capacity, creating highly potent phenolic antioxidants. nih.govnih.gov

The Indole Moiety: The indole ring itself is a better scaffold for antioxidant activity compared to related aromatic systems like benzofuran or naphthalene. nih.gov

The Side Chain: Modifications to the acetamide (B32628) side chain can enhance antioxidant properties. Changing the acyl residue, for instance to a nonanoyl derivative, has been shown to produce compounds with activity comparable to potent phenols. nih.gov Furthermore, introducing an imine group into the side chain can increase the molecule's stability through electron delocalization, contributing to high free radical scavenging activity. mdpi.com Analogues with ortho-halogenated aromatic moieties attached to the side chain have also demonstrated effective antioxidant properties. nih.gov

Neuroprotective Activity:

The neuroprotective effects of these compounds are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate mitochondrial function and inhibit protein aggregation.

Hydroxyl Groups: The presence of hydroxyl groups, particularly on appended aromatic rings, is a key feature for potent neuroprotection. A 5-methoxyindole-2-carboxylic acid derivative bearing a 3,4-dihydroxy (catechol) group on a hydrazone side chain demonstrated excellent radical scavenging and neuroprotective effects. researchgate.net

Halogenation: As with antioxidant activity, halogenation can enhance neuroprotective potential. Melatonin analogues with ortho-halogenated and dihalogenated aromatic side chains were found to significantly protect neuronal cells from damage induced by amyloid-β peptides. nih.gov

Alkoxy Substituents: An alkoxy group on the indole ring, such as the native 5-methoxy group, has been identified as an important feature for the neuroprotective activities of hybrid molecules designed from melatonin and curcumin (B1669340) scaffolds. mdpi.com

Pharmacophore Modeling and Computational Approaches in SAR

The development of potent and selective this compound analogues has been significantly advanced by computational methods. Before the crystal structures of the melatonin receptors were resolved, SAR studies relied on ligand-based approaches like pharmacophore modeling and 3D-QSAR. tandfonline.com These models helped to define the spatial arrangement of key chemical features required for agonist or antagonist activity. The study of conformationally constrained analogues was instrumental in refining these pharmacophore models. nih.gov

The publication of high-resolution X-ray crystal structures for both MT1 and MT2 in 2019 revolutionized the field. nsf.govnih.gov These structures provided an atomic-level blueprint of the ligand-binding pockets, enabling powerful structure-based drug design (SBDD) and virtual screening campaigns. nih.govelifesciences.org

Key Computational Insights:

Pharmacophore Features: A typical agonist pharmacophore model for melatonin receptors includes:

A hydrogen bond acceptor (the 5-methoxy oxygen).

A hydrogen bond donor/acceptor site (the amide group).

An aromatic/hydrophobic feature (the indole ring).

An alkyl side chain to provide the correct spacing and orientation. tandfonline.com

Docking and Virtual Screening: With the receptor structures available, large chemical libraries can be computationally docked into the binding site to identify novel chemotypes. nih.govmdpi.com This approach has successfully identified new agonists with nanomolar potency and selectivity for the MT2 receptor. nih.govelifesciences.org Docking studies help rationalize observed SAR, for example, by showing how a 2-phenethyl substituent fits into a hydrophobic sub-pocket in MT2, contributing to its selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been used to correlate physicochemical properties of substituents with biological activity. For instance, a QSAR analysis of 2-substituted melatonin analogues revealed that the lipophilicity of the C2 substituent is a critical parameter for binding affinity. nih.gov

Design Principles for Enhanced Selectivity and Potency of this compound Derivatives

The accumulated SAR data and computational models have led to several key design principles for creating next-generation analogues with improved properties.

Achieving Subtype Selectivity (MT2 vs. MT1):

Exploiting the C2 Position: Introducing specific substituents at the C2 position of the indole ring is a primary strategy for achieving MT2 selectivity. Bulky, lipophilic groups like phenethyl appear to fit favorably into a specific sub-pocket of the MT2 receptor. nih.gov

Rearranging the Scaffold: Moving the acetamidoalkyl side chain from the C3 to the C2 position of the indole ring, combined with the addition of a benzyl (B1604629) group at the N1 position, can convert the molecule from an agonist to a selective MT2 antagonist. researchgate.net

Enhancing Potency:

Optimizing Key Interactions: Ensuring the presence and optimal orientation of the 5-methoxy and N-acetyl groups is fundamental for maintaining high potency. mdpi.comwikipedia.org

Structure-Based Design: Utilizing the crystal structures of MT1 and MT2 allows for the rational design of modifications that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes within the binding pocket. nih.gov

Improving Antioxidant and Neuroprotective Activity:

Incorporating Phenolic Moieties: Replacing the 5-methoxy group with a 5-hydroxy group is a direct way to boost radical scavenging activity. nih.gov Similarly, adding catechol or other phenolic groups to the side chain can greatly enhance both antioxidant and neuroprotective effects. researchgate.net

Modulating Lipophilicity: For antioxidant activity within cellular systems, optimizing lipophilicity is crucial for membrane permeability and access to intracellular sites of oxidative stress. More lipophilic 5-hydroxyoxindole (B181108) derivatives showed greater suppression of lipid peroxidation. nih.gov

Innovative Design Strategies:

Bivalent Ligands: Designing molecules that can simultaneously bind to two receptor protomers within a dimer or oligomer is an emerging strategy to modulate receptor function in novel ways. nih.gov

Photo-activatable Ligands: Caging the active molecule with a photolabile protecting group attached to a critical site (e.g., the indole nitrogen) allows for precise spatiotemporal control of receptor activation using light, providing a powerful tool for research. acs.org

By applying these principles, researchers continue to develop novel derivatives of this compound with fine-tuned pharmacological profiles for potential therapeutic use in a range of conditions, from sleep disorders to neurodegenerative diseases.

Analytical Methodologies for Research Applications of 2 5 Methoxy 1h Indol 3 Yl Acetamide

Quantitative Determination of 2-(5-Methoxy-1H-indol-3-yl)acetamide in Research Matrices

The accurate quantification of this compound is fundamental for preclinical and research investigations. The choice of analytical method depends on the nature of the research matrix (e.g., buffer solutions, cell lysates, plasma), the required sensitivity, and the available instrumentation.

Spectrofluorimetric Methods for this compound Detection

Spectrofluorimetry is a highly sensitive technique that can be utilized for the detection of fluorescent molecules like indole (B1671886) derivatives. The intrinsic fluorescence of the indole ring in this compound allows for its direct measurement.

The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound.

Principle: Measurement of the fluorescence emitted by the analyte upon excitation with ultraviolet light.

Instrumentation: A spectrofluorometer equipped with a suitable light source (e.g., xenon lamp) and a sensitive detector.

Sample Preparation: Minimal sample preparation is often required for simple matrices, which may include dilution and filtration. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to remove interfering substances.

Table 1: Representative Spectrofluorimetric Parameters for Indole Compounds

Parameter Value
Excitation Wavelength (λex) ~280-300 nm
Emission Wavelength (λem) ~340-360 nm
Slit Width 5 nm

Note: The exact wavelengths would need to be determined experimentally for this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of small molecules in complex mixtures. A reversed-phase HPLC method with UV or fluorescence detection is well-suited for the analysis of this compound.

Principle: The compound is separated from other components in a sample based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

Detection: Ultraviolet (UV) detection is commonly used, monitoring the absorbance at the λmax of the indole ring (around 280 nm). For higher sensitivity and selectivity, a fluorescence detector can be employed.

Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm or Fluorescence (λex: ~285 nm, λem: ~345 nm)

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers the highest sensitivity and selectivity for the quantification of this compound in complex biological matrices.

Principle: The analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

Advantages: Unparalleled sensitivity (picogram to femtogram levels) and high selectivity, making it ideal for bioanalytical applications.

Table 4: Hypothetical LC-MS/MS Parameters

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ m/z (e.g., 205.10)
Product Ion (Q3) Specific fragment ion m/z
Collision Energy Optimized for the specific precursor-product transition

Detection and Quantification of Metabolites of this compound

The study of the metabolism of this compound is essential for understanding its in vivo behavior. LC-MS/MS is the most powerful technique for the identification and quantification of potential metabolites.

Common metabolic pathways for indoleamines include hydroxylation, N-deacetylation, and O-demethylation. Therefore, potential metabolites could include hydroxylated derivatives, the N-deacetylated amine, and the O-desmethyl analog.

The analytical approach would involve:

Metabolite Identification: Using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns in samples from in vitro (e.g., liver microsomes) or in vivo studies.

Metabolite Quantification: Once identified, and if authentic standards are available or can be synthesized, a targeted LC-MS/MS method can be developed and validated for their quantification.

Method Validation for Research Applications

For any quantitative analytical method to be reliable, it must be validated. The validation process ensures that the method is suitable for its intended purpose. The key validation parameters, based on international guidelines (e.g., ICH), are:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically desired.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Acceptance criteria are often within ±15% (±20% at the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Typical Acceptance Criteria for Method Validation

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy Within 85-115% of the nominal concentration (80-120% for LLOQ)

Research Methodologies and Experimental Models in Studies of 2 5 Methoxy 1h Indol 3 Yl Acetamide

In Vitro Cellular Assays for 2-(5-Methoxy-1H-indol-3-yl)acetamide

In vitro assays provide a controlled environment to study the direct effects of this compound on specific cell types and molecular targets, forming the foundation of its pharmacological profile.

Cell culture models are indispensable tools for assessing the cellular responses to this compound. The choice of cell line is dictated by the specific biological question being investigated, such as neuroprotection, metabolism, or cytotoxicity.

MC65 Cells: The MC65 cell line is a human neuroblastoma model used in the study of Alzheimer's disease. nih.gov These cells are engineered to conditionally express the C-terminal fragment of the amyloid-β protein precursor (APP), which leads to the accumulation of intracellular amyloid-β aggregates and subsequent cell death. nih.govnih.gov This model is valuable for screening compounds for neuroprotective properties and their ability to interfere with proteotoxicity pathways. nih.gov

HT22 Cells: HT22 is an immortalized mouse hippocampal neuronal cell line widely used in neuroscience research. cellosaurus.orgcytion.com A key characteristic of HT22 cells is their high sensitivity to glutamate (B1630785), making them an excellent model for studying glutamate-induced oxidative stress and excitotoxicity, which are mechanisms implicated in various neurodegenerative disorders. cytion.comnih.govmdpi.com Studies using this cell line can evaluate a compound's potential to protect neurons from such damage. nih.govmdpi.com HT22 cells also possess functional cholinergic properties, allowing their use as an in vitro model for studying mechanisms related to the cognitive deficits seen in Alzheimer's disease. nih.gov

HepG2 Cells: The HepG2 cell line is derived from a human liver carcinoma and is extensively used in toxicological and pharmacological research. nih.gov These cells retain many of the specialized metabolic functions of primary hepatocytes, making them a suitable model for studying the metabolism of new chemical entities. nih.gov Assays using HepG2 cells can provide insights into the metabolic stability of compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide, a related indole (B1671886) derivative, and help predict their biotransformation pathways in the liver. researchgate.net They are also used to assess potential cytotoxicity against liver cells. nih.gov

Cerebellar Cell Cultures: Primary cultures of cerebellar neurons, often granule cells isolated from post-natal mice, offer a model system that closely resembles the in vivo environment of the cerebellum. nih.gov The cerebellum is critical for motor coordination and memory. These cultures are used to study neuronal development, synapse formation, and the neurotoxic or neuroprotective effects of compounds on a specific, well-defined neuronal population. nih.gov

Table 1: Overview of Cell Culture Models and Their Research Applications

Cell Line/Model Origin Key Characteristics Primary Research Application
MC65 Human Neuroblastoma Conditionally expresses amyloid precursor protein fragment (C99). nih.gov Studying amyloid-β toxicity and neuroprotection in Alzheimer's disease models. nih.govnih.gov
HT22 Mouse Hippocampus Sensitive to glutamate-induced oxidative stress. cellosaurus.orgcytion.com Investigating neuroprotective effects against excitotoxicity and oxidative damage. nih.govmdpi.com
HepG2 Human Liver Carcinoma Retains many metabolic functions of hepatocytes. nih.gov Assessing compound metabolism, drug-induced liver injury, and cytotoxicity. nih.gov
Cerebellar Cultures Primary Mouse Neurons Represents a specific neuronal population from the cerebellum. nih.gov Studying neuronal development, function, and neurotoxicity related to motor control.

Receptor binding assays are fundamental for determining if a compound interacts with specific receptors and for quantifying the affinity of this interaction. Given the structural similarity of this compound to melatonin (B1676174), binding assays for melatonin receptors (MT1 and MT2) are particularly relevant. nih.gov

These assays are typically performed using cell membranes prepared from tissues or cells that naturally express or are engineered to express the receptor of interest. researchgate.netnih.gov The most common format is a competitive binding assay, where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the receptor. researchgate.net For melatonin receptors, widely used radioligands include 2-[125I]-iodomelatonin and [3H]-melatonin. researchgate.net By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate its binding affinity (Ki). bindingdb.org

Table 2: Components of a Typical Melatonin Receptor Binding Assay

Component Description Example
Receptor Source Cell membranes containing the target receptor. Membranes from Chinese Hamster Ovary (CHO) cells expressing human MT1 or MT2 receptors. bindingdb.org
Radioligand A radioactive molecule that binds specifically to the receptor. 2-[125I]-iodomelatonin. researchgate.net
Test Compound The non-radioactive compound being investigated. This compound at various concentrations.
Assay Buffer A solution that maintains optimal pH and ionic strength for binding. Tris-HCl buffer with cofactors like MgCl2.
Incubation A set period at a specific temperature to allow binding to reach equilibrium. e.g., 60-120 minutes at 37°C.
Separation Method to separate receptor-bound radioligand from unbound radioligand. Rapid filtration through glass fiber filters.
Detection Quantification of the radioactivity on the filters. Scintillation counting or gamma counting.

Besides direct receptor interactions, compounds can exert their effects by modulating the activity of enzymes. For indoleamines like this compound, a relevant enzymatic target is Ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2 or QR2). mdpi.com This flavin-dependent enzyme is also known as the MT3 melatonin binding site and is involved in the detoxification of quinone derivatives. mdpi.com

Enzyme activity assays measure the rate at which an enzyme converts a substrate into a product. To test for inhibition, the assay is run in the presence of varying concentrations of the test compound. A reduction in the rate of product formation indicates that the compound is inhibiting the enzyme's activity. Such assays can be designed to produce a colorimetric or fluorescent signal, allowing for high-throughput screening. The protective effect of NQO2 inhibition in certain cellular models suggests this mechanism could be a pharmacological target for neuroprotection. mdpi.com

Preclinical Animal Models for Investigating this compound

Preclinical animal models are crucial for understanding how a compound affects a whole, living organism, including its behavior and complex physiological systems like biological rhythms.

Behavioral models in rodents are used to screen for potential antidepressant, anxiolytic, or sedative effects of new compounds.

Forced Swim Test (FST): The FST is one of the most widely used screening tools for assessing depressive-like behavior in rodents and for evaluating the efficacy of antidepressant drugs. nih.govnih.gov The test is based on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. frontiersin.org This immobility is interpreted as a state of behavioral despair or learned helplessness. nih.govnih.gov Compounds with antidepressant properties typically reduce the amount of time the animal spends immobile. nih.gov The test is straightforward to conduct and requires minimal specialized equipment. nih.gov

Locomotor Activity: The assessment of spontaneous locomotor activity is often performed in conjunction with other behavioral tests like the FST. researchgate.net A significant change in locomotor activity can confound the interpretation of FST results; for instance, a general stimulant effect could be mistaken for an antidepressant-like effect. This test is usually conducted by placing an animal in a novel, open-field arena and using an automated system with infrared beams or video tracking to measure parameters such as total distance traveled, speed, and patterns of movement over a set period.

Table 3: Key Parameters Measured in Behavioral Models

Behavioral Model Primary Parameter Measured Interpretation
Forced Swim Test Immobility time. frontiersin.org A decrease suggests an antidepressant-like effect. nih.gov
Locomotor Activity Total distance traveled, number of movements. researchgate.net Assesses for sedative or stimulant effects that could confound other tests.

The hormone melatonin is a key regulator of the body's circadian rhythms, which are the near-24-hour cycles that govern sleep-wake patterns, hormone release, and other physiological processes. frontiersin.org Compounds that interact with the melatonin system, such as this compound, are expected to influence these rhythms.

To study these effects in preclinical models, rodents are housed in environments with strictly controlled light-dark cycles. frontiersin.org Their spontaneous locomotor activity, often measured by running wheels, is continuously recorded over many days. This allows for the precise characterization of their circadian activity pattern. To test a compound, it is administered at a specific point in the animal's cycle (circadian time), and researchers measure any resulting shift in the onset of the activity period (a phase shift). escholarship.org These studies are critical for determining if a compound has chronobiotic properties, meaning it can reset or alter the body's internal clock. The molecular basis of these rhythms involves a feedback loop of clock genes and proteins in the brain's suprachiasmatic nucleus (SCN), which acts as the master circadian clock. frontiersin.org

Advanced Imaging and Spectroscopic Techniques in this compound Research

The structural elucidation and characterization of this compound and its derivatives rely on a suite of advanced spectroscopic techniques. These methods are crucial for confirming the identity, purity, and three-dimensional structure of the synthesized compounds, providing a foundational understanding of their chemical properties. The primary techniques employed in the study of indole acetamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the molecular structure by observing the magnetic properties of atomic nuclei. For indole derivatives, ¹H-NMR and ¹³C-NMR are fundamental for mapping the carbon-hydrogen framework. For instance, in the closely related compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, ¹H-NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) confirms the presence of specific protons. chemicalbook.com Signals corresponding to the indole NH proton, aromatic protons, methoxy (B1213986) group protons, and acetamide (B32628) protons are observed at distinct chemical shifts, and their splitting patterns provide information about neighboring atoms. chemicalbook.com

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for indole acetamides. In the analysis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide, ESI-MS revealed a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. chemicalbook.com High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, lending greater confidence to the structural assignment.

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for this compound is not widely published, studies on analogous indole derivatives have utilized this method to establish their solid-state conformation and packing in the crystal lattice. These structural insights are invaluable for understanding structure-activity relationships and for validating computational models.

The table below summarizes key spectroscopic data obtained for a compound closely related to this compound, illustrating the type of information generated by these techniques.

TechniqueCompoundKey Findings
¹H-NMR 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamideδ (ppm): 7.91 (s, 1H, NH), 7.20 (d, 1H), 6.91 (d, 1H), 6.81 (dd, 1H), 3.84 (s, 3H, OCH₃), 3.64 (s, 2H, CH₂), 2.39 (s, 3H, CH₃) chemicalbook.com
ESI-MS 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamidem/z: 219.1 [M+H]⁺, confirming the molecular weight. chemicalbook.com
FT-IR N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivativesCharacterization of functional groups through vibrational frequencies (e.g., C=O, N-H stretches). researchgate.net

Computational and In Silico Approaches to this compound Research

Computational chemistry and in silico modeling have become indispensable tools in modern medicinal chemistry for accelerating the discovery and design of new therapeutic agents. For indole derivatives like this compound, these approaches provide profound insights into molecular interactions, predict biological activity, and guide synthetic efforts. Key computational methods include molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies.

These computational strategies allow researchers to build theoretical models that explain the biological activity of a series of compounds. nih.gov By understanding the structural features that govern a molecule's interaction with a biological target, scientists can rationally design new derivatives with potentially improved properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound research, docking is used to simulate the interaction of the compound with the active site of a biological target, such as an enzyme or a receptor. The primary goal is to identify plausible binding modes and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

The process involves generating a three-dimensional structure of the ligand (the indole acetamide) and placing it into the binding site of the target protein. The simulation then explores various conformations and orientations of the ligand, calculating the interaction energy for each. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations can further refine the results of docking studies. MD simulates the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex and helping to assess the stability of the predicted binding mode.

The following table illustrates the typical output from a molecular docking study for indole derivatives.

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Indole-acetamide Derivativeα-Amylase-8.5ASP300, HIS201Hydrogen Bond nih.gov
Indole-acetamide Derivativeα-Amylase-7.9LEU165, ALA198Hydrophobic Interaction nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole acetamide derivatives, QSAR studies are employed to predict the activity of new, unsynthesized compounds and to identify the key molecular features (descriptors) that influence their potency. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors can represent various physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and steric properties (molecular volume). Finally, statistical methods, like Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with the observed biological activity.

The predictive power of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). A robust and validated QSAR model can be a powerful tool for prioritizing which new derivatives of this compound should be synthesized and tested, thereby saving time and resources.

The table below presents typical parameters used to validate the quality of a 2D-QSAR model for indole derivatives.

Model TypeCoefficient of Determination (r²)Cross-validation Coefficient (q²)Statistical Significance (F-test)
GFA-MLR Model0.88610.7864High
GFA-ANN Model0.89800.8884High

Future Research Directions and Unexplored Avenues for 2 5 Methoxy 1h Indol 3 Yl Acetamide

Elucidation of Novel Molecular Targets Beyond Known Receptors and Enzymes

The primary molecular interactions of 2-(5-Methoxy-1H-indol-3-yl)acetamide are not well established. While related indole-3-acetamide (B105759) derivatives have been studied for their effects on enzymes like α-amylase and their interactions with GABAA/BzR subtypes, the specific targets for this compound are yet to be identified. mdpi.comnih.gov Future research should, therefore, focus on identifying and validating novel molecular targets beyond the currently known receptors and enzymes associated with similar indole (B1671886) structures.

Potential Research Approaches:

Affinity Chromatography and Mass Spectrometry: To isolate and identify binding proteins from cell lysates.

Computational Docking Studies: To predict interactions with a wide array of protein targets.

High-Throughput Screening: To assess the compound's activity against a panel of receptors, ion channels, and enzymes.

Uncovering novel targets will be crucial in understanding the compound's pharmacological profile and could reveal previously unexpected therapeutic applications.

Deeper Understanding of Intracellular Signaling Networks and Cross-talk

The downstream consequences of this compound's interaction with its molecular targets are a critical area for future investigation. The activation or inhibition of a target protein will initiate a cascade of intracellular signaling events. For instance, studies on other indole derivatives have shown modulation of pathways involving protein kinase C (PKC) and c-KIT. mdpi.com A deeper understanding of these networks and their cross-talk is essential.

Key Research Questions:

Which signaling pathways are predominantly modulated by this compound?

How does this compound affect the phosphorylation status of key signaling proteins?

What are the points of cross-talk between different signaling cascades upon treatment?

Investigating these questions will provide a more comprehensive picture of the compound's cellular effects and its mechanism of action.

Exploration of Synergistic Effects with Other Research Compounds

The combination of bioactive compounds can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. mdpi.comresearchgate.net This approach is particularly relevant in complex diseases like cancer. Future studies should explore the potential synergistic interactions between this compound and other research compounds, including established chemotherapeutic agents.

Potential Synergistic Combinations to Investigate:

Research Compound ClassRationale for Synergy
DNA Damaging AgentsPotential to inhibit DNA repair pathways, enhancing cytotoxicity.
Tubulin Polymerization InhibitorsPossible complementary effects on cell cycle arrest and apoptosis. mdpi.com
Kinase InhibitorsPotential for dual targeting of critical signaling pathways.

These investigations could lead to the development of more effective combination therapies with potentially reduced side effects.

Development of Advanced Research Models for Complex Biological Systems

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues in vivo. nih.govmdpi.com The development and application of advanced, more physiologically relevant models are crucial for accurately predicting the effects of this compound.

Advanced Models for Future Research:

Three-Dimensional (3D) Spheroids: To better mimic tumor microenvironments and assess compound penetration and efficacy. mdpi.comnih.gov

Organoids: To study the compound's effects on tissue-specific functions and architectures. mdpi.com

Microfluidic "Organ-on-a-Chip" Models: To investigate multi-organ interactions and metabolic effects in a controlled system. mdpi.com

Utilizing these models can provide more predictive data on the compound's activity and potential toxicity before moving to in vivo studies.

Investigation of Epigenetic Modulations by this compound

Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in gene expression and cellular function. mdpi.comembopress.org The potential for this compound to influence these epigenetic marks is a completely unexplored area.

Future Research Focus:

DNA Methylation Analysis: To determine if the compound alters global or gene-specific DNA methylation patterns. mdpi.comnih.gov

Histone Modification Profiling: To assess changes in key histone marks, such as acetylation and methylation, which are associated with gene activation or repression. nih.govnih.gov

Enzyme Activity Assays: To investigate the compound's direct effects on DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). scispace.com

Understanding the epigenetic impact of this compound could reveal novel mechanisms of action and therapeutic possibilities.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies offer a global view of cellular changes in response to a stimulus. nih.gov Applying these powerful tools will be instrumental in building a comprehensive understanding of the biological effects of this compound.

Omics Approaches for a Systems-Level Understanding:

Omics TechnologyPotential Insights
Genomics Identification of genetic factors that influence cellular response to the compound. nih.gov
Proteomics Comprehensive analysis of changes in protein expression and post-translational modifications following treatment. nih.govnih.govmdpi.com
Metabolomics Profiling of metabolic shifts and identification of affected biochemical pathways. nih.gov

Integrating data from these different omics levels will provide a holistic view of the compound's mechanism of action.

Role in Mitochondrial Dynamics and Bioenergetics

Mitochondria are central to cellular metabolism and survival. Emerging evidence suggests that certain indole derivatives can impact mitochondrial function. For instance, 5-methoxy tryptophan has been shown to influence mitochondria in macrophages, and another indole derivative, Mitochonic Acid 5, can improve the survival of fibroblasts from patients with mitochondrial diseases by enhancing ATP production. nih.govnih.gov Therefore, investigating the role of this compound in mitochondrial dynamics and bioenergetics is a logical and promising direction for future research.

Key Areas of Investigation:

Mitochondrial Respiration: To assess the compound's effect on oxygen consumption and ATP synthesis.

Mitochondrial Membrane Potential: To determine if the compound affects mitochondrial integrity.

Mitochondrial Dynamics: To observe changes in mitochondrial fusion and fission processes.

Reactive Oxygen Species (ROS) Production: To measure the impact on mitochondrial oxidative stress.

Elucidating the effects of this compound on mitochondrial function could open up new avenues for its application in metabolic and neurodegenerative disorders.

Advanced Synthetic Strategies for Complex Analogues with Tuned Properties

The development of novel analogues of this compound with tailored properties necessitates the adoption of advanced and efficient synthetic strategies. Future research will likely move beyond simple substitutions to the construction of more intricate and hybrid molecules designed for enhanced efficacy, selectivity, and metabolic stability.

One promising direction involves multi-step synthetic pathways to create complex derivatives. For instance, the core indole structure can be elaborated through reactions like the Vilsmeier-Haack or Knoevenagel reactions to introduce new functional groups, which can then be further modified. snv63.ru Another sophisticated approach is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. Researchers have successfully created hybrid molecules containing indole, thiazolidinedione, and triazole components to explore enhanced anticancer activities. mdpi.com This strategy could be adapted to generate novel derivatives with unique therapeutic profiles.

The use of advanced coupling reagents and methodologies is also a key area for exploration. The synthesis of indole-3-acetamides has been achieved by coupling indole-3-acetic acid with various substituted anilines using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov Future work could explore a wider range of coupling agents and reaction conditions to improve yields and expand the diversity of accessible amide analogues.

Furthermore, a significant advancement lies in the integration of computational tools with synthetic chemistry for the rational design of analogues with improved pharmacokinetic properties. In silico tools can predict metabolic "soft spots" in a molecule, guiding the synthesis of derivatives with enhanced metabolic stability. researchgate.net For example, this approach was used to successfully design metabolically more stable amide derivatives of indomethacin (B1671933) by introducing polar or electron-deficient substituents to block sites of metabolism. researchgate.net Applying such predictive models to this compound could guide the strategic modification of the phenethyl group or other parts of the molecule to create analogues with superior in vivo performance. researchgate.net These predictive methods, combined with strategic S-alkylation and other synthetic transformations, can lead to the generation of compounds with fine-tuned biological activities. nih.gov

Table 1: Potential Advanced Synthetic Strategies

StrategyDescriptionPotential Outcome for Analogues
Hybrid Molecule Synthesis Covalently linking the this compound scaffold with other known pharmacophores (e.g., thiazolidinedione, triazole). mdpi.comNovel compounds with potentially synergistic or multi-target biological activities.
Metabolism-Guided Design Utilizing in silico tools like MetaSite to predict metabolic vulnerabilities and guide chemical modifications to block metabolic pathways. researchgate.netAnalogues with improved metabolic stability, longer half-life, and better pharmacokinetic profiles.
Multi-Step Elaboration Employing foundational reactions (e.g., Vilsmeier-Haack) followed by further functionalization to build complex substituents on the indole ring. snv63.ruAccess to a wider chemical space and more structurally diverse derivatives for screening.
Advanced Coupling Techniques Exploring a broad range of modern coupling reagents and conditions to efficiently form the amide bond with diverse amines, anilines, or other nucleophiles. nih.govHigher yields, greater purity, and the ability to synthesize a larger library of amide derivatives.

High-Throughput Screening Methodologies for Derivative Libraries

The synthesis of large and diverse libraries of this compound derivatives necessitates the use of high-throughput screening (HTS) methodologies to efficiently evaluate their biological activities. Future research will depend heavily on HTS to identify lead compounds for various therapeutic targets.

Given the wide range of biological activities associated with indole derivatives, HTS campaigns can be designed to explore multiple therapeutic areas simultaneously. mdpi.com Libraries of novel analogues can be screened for anticancer, anti-inflammatory, antioxidant, antihyperglycemic, and antimicrobial activities. snv63.runih.govnih.govnih.gov For example, synthesized indole-3-acetamides have been effectively screened for their ability to inhibit the α-amylase enzyme and for their antioxidant potential through DPPH and ABTS radical scavenging assays. nih.gov

Modern HTS methods allow for the rapid testing of thousands of compounds in parallel. nih.gov Cellular-based assays are particularly powerful for identifying compounds that modulate specific signaling pathways. For instance, derivatives could be screened for their ability to inhibit the Akt/mTOR/NF-κB signaling pathway, which is implicated in diseases like triple-negative breast cancer. nih.gov The development and validation of novel, cost-effective, and rapid quantitative methods, such as the PICLS (Propidium Iodide-based Chronological Lifespan) protocol for measuring cellular longevity, can be adapted to screen for compounds with anti-aging properties. nih.gov

The screening process should not only identify active compounds but also provide insights into their mechanism of action and structure-activity relationships (SAR). nih.gov Hits from primary HTS assays would typically be subjected to secondary screening and more detailed mechanistic studies to validate their activity and elucidate how they interact with their biological targets. This comprehensive screening approach, combining high-throughput primary assays with detailed secondary evaluation, will be crucial for translating the synthetic potential of this compound analogues into tangible therapeutic leads.

Table 2: High-Throughput Screening Targets and Methodologies

Therapeutic AreaPotential Screening Target/AssayExample Methodology
Oncology Inhibition of cancer cell line proliferation (e.g., HePG-2, HCT-116, MCF-7). mdpi.comCell viability assays (e.g., MTT), clonogenic assays, apoptosis analysis via FACS and Western blotting. nih.gov
Metabolic Diseases Inhibition of α-amylase for antihyperglycemic effects. nih.govIn vitro enzymatic inhibition assays. nih.gov
Inflammation Inhibition of cyclooxygenase (COX) enzymes. nih.govIn vitro COX-1/COX-2 inhibitory assays.
Infectious Diseases Anti-oomycete activity against plant pathogens like Phytophthora capsici. snv63.ruIn vitro and in vivo fungicidal activity assays. snv63.ru
Oxidative Stress Radical scavenging activity. nih.govDPPH and ABTS radical scavenging assays. nih.gov
Aging Extension of cellular chronological lifespan. nih.govPropidium iodide-based fluorescence assays in 96-well plates (PICLS method). nih.gov

Q & A

Q. What are the established synthetic routes for 2-(5-Methoxy-1H-indol-3-yl)acetamide (Melatonin)?

Melatonin is synthesized via the acylation of 5-methoxy-tryptamine. A common method involves refluxing 5-methoxy-tryptamine with ethylformate at 60°C for 24 hours, followed by solvent evaporation under reduced pressure to yield the crude product . Alternative routes include direct acetylation of the ethylamine side chain using acetic anhydride in the presence of a base (e.g., pyridine). Purification typically employs recrystallization or chromatography to achieve >95% purity.

Key Reaction Parameters
Reagents: 5-Methoxy-tryptamine, ethylformate
Temperature: 60°C (reflux)
Time: 24 hours
Yield: ~70–85% (crude)

Q. What spectroscopic and computational techniques are recommended for characterizing Melatonin?

  • NMR : 1^1H and 13^{13}C NMR confirm the indole core, methoxy group (δ3.8\delta \sim3.8 ppm), and acetamide side chain (δ2.0\delta \sim2.0 ppm for CH3_3) .
  • Mass Spectrometry : ESI-MS (m/z 232.28 [M+H]+^+) validates molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C–O bond: 1.36 Å in the methoxy group) .
  • Computational : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gap: ~5.2 eV) .

Q. What safety protocols are essential for handling Melatonin in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, protected from light .
  • PPE : Use nitrile gloves and lab coats to avoid skin contact (LD50_{50} in mice: 176 mg/kg, ipr) .
  • Waste Disposal : Follow OSHA HCS guidelines for organic solvents and indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Melatonin?

Discrepancies in biological activity (e.g., anticoagulant effects) arise from assay variability. Standardize protocols:

  • Platelet Aggregation Assays : Use human platelet-rich plasma (PRP) with collagen as an agonist; compare IC50_{50} values across studies .
  • Dose-Response Curves : Test concentrations from 1 nM to 1 mM to identify biphasic effects .
  • Structural Analogs : Compare with 2-(6-Methoxy-1H-indol-3-yl)acetamide () to isolate methoxy positional effects.

Q. What computational methods elucidate Melatonin’s interactions with circadian rhythm receptors?

  • Molecular Docking : Use AutoDock Vina to model binding to human MT1_1 receptors; key interactions include hydrogen bonds between the acetamide group and Gln181 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of receptor-ligand complexes under physiological conditions .
  • QSAR : Correlate substituent modifications (e.g., halogenation at indole 2-position, ) with receptor affinity .

Q. How does X-ray crystallography enhance structural analysis of Melatonin derivatives?

  • Crystal Growth : Diffraction-quality crystals form in ethanol/water (3:1) at 4°C .
  • SHELX Refinement : Resolve torsional angles (e.g., C3–C2–N–CH3_3: 120.5°) and hydrogen-bonding networks (N–H···O: 2.89 Å) .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine structures from twinned crystals .

Methodological Notes

  • Synthesis Optimization : Replace ethylformate with acetyl chloride for higher yields (~90%) .
  • Crystallography : Use SHELXD for phase determination in twinned crystals .
  • Biological Studies : Validate in vivo effects using zebrafish circadian rhythm models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.